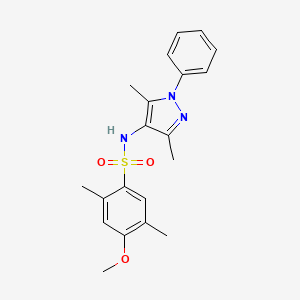![molecular formula C8H13N5O2 B7646393 (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is not fully understood. However, it is believed that its antimicrobial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase is due to its ability to bind to the active site of these enzymes and prevent their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce inflammation. In addition, it has been shown to have analgesic properties and can reduce pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone in lab experiments is its high purity. It is a small molecule that can be easily synthesized and purified. Another advantage is its potential as a therapeutic agent. Its antimicrobial, antifungal, and anticancer properties make it a potential candidate for the development of new drugs. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone. One direction is the development of new drugs based on its potential as a therapeutic agent. Another direction is the study of its mechanism of action to better understand how it works. Additionally, the study of its biochemical and physiological effects can lead to the development of new treatments for various diseases. Finally, the development of new synthesis methods can lead to the production of more efficient and cost-effective methods of producing the compound.
Synthesis Methods
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-methylmorpholine-4-carbaldehyde with 3-amino-1H-1,2,4-triazole in the presence of a catalyst such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity. Other methods include the use of different reagents and solvents, but the overall goal is to produce a pure compound that can be used for scientific research.
Scientific Research Applications
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, it has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. Its ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases such as glaucoma and Alzheimer's disease.
properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5-4-15-3-2-13(5)7(14)6-10-8(9)12-11-6/h5H,2-4H2,1H3,(H3,9,10,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYDRUSNXXCKV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



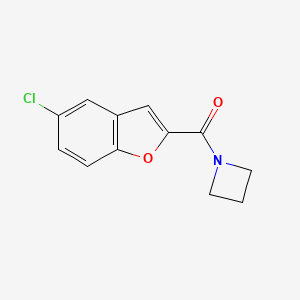
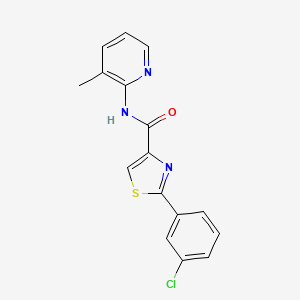
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
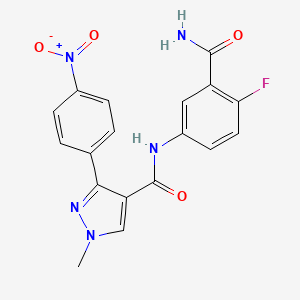
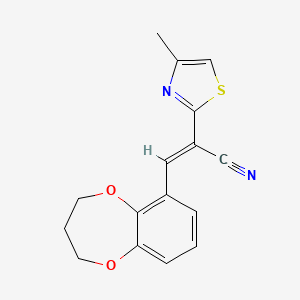
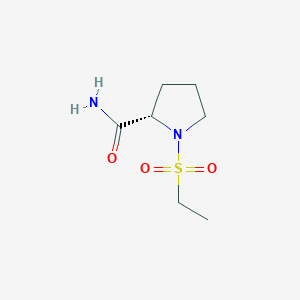
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)
![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
